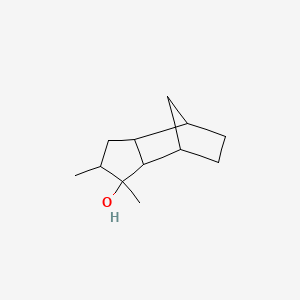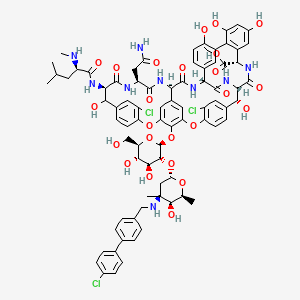
Vancomycin, N3'-(4'-chloro(1,1'-biphenyl)-4-yl)methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is a derivative of vancomycin, a well-known antibiotic used to treat severe bacterial infections. This compound is of interest due to its potential enhanced antibacterial properties, particularly against antibiotic-resistant bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- typically involves a multi-step process. One common method includes the Suzuki-coupling reaction, where a boronic acid derivative of vancomycin is coupled with a halogenated biphenyl compound under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed.
化学反应分析
Types of Reactions
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
科学研究应用
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of biphenyl substitution on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by multi-drug resistant bacteria.
Industry: Potential use in the development of new antibacterial coatings and materials.
作用机制
The mechanism of action of Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls . This binding inhibits cell wall synthesis, leading to bacterial cell death. The biphenyl substitution may enhance binding affinity or alter the compound’s ability to evade bacterial resistance mechanisms.
相似化合物的比较
Similar Compounds
Vancomycin: The parent compound, widely used as an antibiotic.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A semi-synthetic lipoglycopeptide antibiotic.
Uniqueness
Vancomycin, N3’-(4’-chloro(1,1’-biphenyl)-4-yl)methyl- is unique due to its biphenyl substitution, which may confer enhanced antibacterial properties and improved efficacy against resistant strains compared to its parent compound, vancomycin .
属性
CAS 编号 |
300582-65-4 |
|---|---|
分子式 |
C79H84Cl3N9O24 |
分子量 |
1649.9 g/mol |
IUPAC 名称 |
(1S,2R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C79H84Cl3N9O24/c1-32(2)20-47(84-5)71(102)90-62-64(97)38-13-18-51(45(81)22-38)111-53-24-40-25-54(68(53)115-78-69(67(100)66(99)55(31-92)113-78)114-57-29-79(4,70(101)33(3)110-57)85-30-34-6-8-35(9-7-34)36-10-15-41(80)16-11-36)112-52-19-14-39(23-46(52)82)65(98)63-76(107)89-61(77(108)109)44-26-42(93)27-50(95)58(44)43-21-37(12-17-49(43)94)59(73(104)91-63)88-74(105)60(40)87-72(103)48(28-56(83)96)86-75(62)106/h6-19,21-27,32-33,47-48,55,57,59-67,69-70,78,84-85,92-95,97-101H,20,28-31H2,1-5H3,(H2,83,96)(H,86,106)(H,87,103)(H,88,105)(H,89,107)(H,90,102)(H,91,104)(H,108,109)/t33-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64?,65+,66+,67-,69+,70+,78-,79-/m0/s1 |
InChI 键 |
NUGCUVZKRIIKBF-OJFWVPHPSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


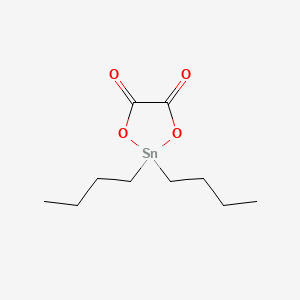

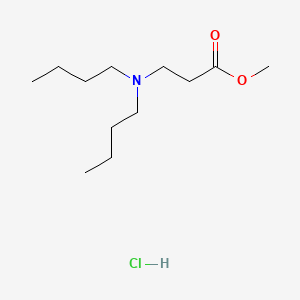
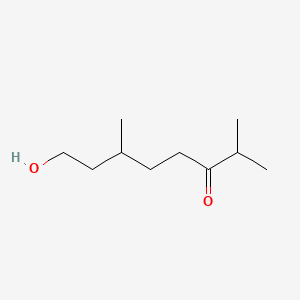
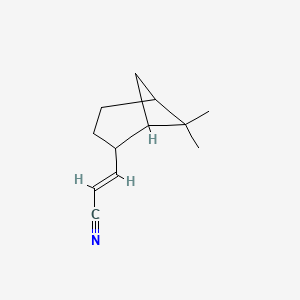
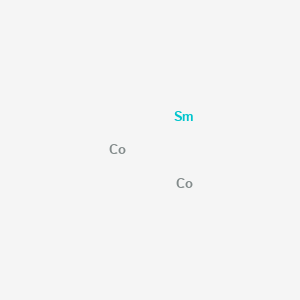
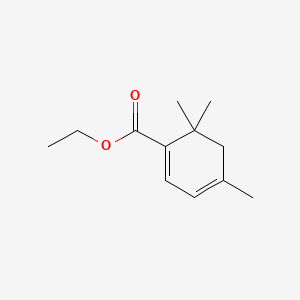
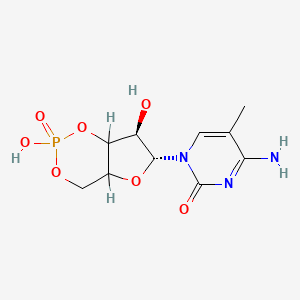
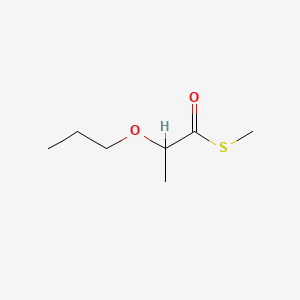
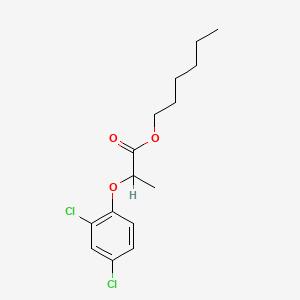
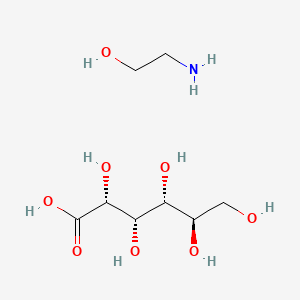
![Coceth-25 [INCI]](/img/structure/B12664055.png)

